2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one

Lipophilicity Drug-likeness Physicochemical property screening

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one (CAS 61378-87-8) is a heterocyclic compound belonging to the furo[2,3-d]pyrimidin-4(3H)-one family, featuring a fused dihydrofuran-pyrimidinone core with a furan-2-yl substituent at the 2-position. The compound is structurally distinct from the corresponding 4-amine, 2-amino, and 2-(5-nitrofuran-2-yl) analogs within the same CAS series (61378-89-0, 61378-90-3).

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 61378-87-8
Cat. No. B12904206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one
CAS61378-87-8
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1COC2=C1C(=O)NC(=N2)C3=CC=CO3
InChIInChI=1S/C10H8N2O3/c13-9-6-3-5-15-10(6)12-8(11-9)7-2-1-4-14-7/h1-2,4H,3,5H2,(H,11,12,13)
InChIKeyFTXJEOUJTSZCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one (CAS 61378-87-8) Procurement Guide: Structural Identity, Class, and Key Differentiators


2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one (CAS 61378-87-8) is a heterocyclic compound belonging to the furo[2,3-d]pyrimidin-4(3H)-one family, featuring a fused dihydrofuran-pyrimidinone core with a furan-2-yl substituent at the 2-position . The compound is structurally distinct from the corresponding 4-amine, 2-amino, and 2-(5-nitrofuran-2-yl) analogs within the same CAS series (61378-89-0, 61378-90-3) . Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol, a calculated topological polar surface area of 68.38 Ų, and a predicted LogP of 1.38 .

Why 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Furopyrimidinone Analogs


Within the 5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one scaffold, the nature of the 2-position substituent fundamentally alters both physicochemical properties and pharmacological liability . The furan-2-yl group confers a distinct electronic environment and hydrogen-bonding topology compared to 2-amino, 2-phenyl, or 2-(5-nitrofuran-2-yl) analogs that share the same core . Replacing this compound with an in-class analog without experimental validation risks introducing undesired changes in solubility, metabolic stability, or target engagement, because furo[2,3-d]pyrimidinones are documented to act as purine bioisosteres with target-specific structure-activity relationships [1]. The quantitative property differences presented below substantiate why interchange without verification is scientifically unsound.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. 4-Amine Analog (CAS 61378-89-0)

The target compound exhibits a calculated LogP of 1.38, which is 0.46 log units lower than the 4-amine analog 2-(furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine (CAS 61378-89-0, LogP = 1.83) . This difference exceeds the 0.3 log unit threshold commonly considered meaningful for solubility and permeability, suggesting that the 4(3H)-one form will have measurably higher aqueous solubility and potentially different membrane partitioning behavior compared to the 4-amine congener.

Lipophilicity Drug-likeness Physicochemical property screening

Topological Polar Surface Area (TPSA) Comparison: Furan-2-yl vs. 5-Nitrofuran-2-yl Analog (CAS 61378-90-3)

The target compound has a TPSA of 68.38 Ų , significantly below the 5-nitrofuran-2-yl analog (CAS 61378-90-3) which bears an additional nitro group and a calculated TPSA exceeding 110 Ų (estimated from molecular formula C₁₀H₇N₃O₅) . The lower TPSA of the title compound positions it within the favorable range (<90 Ų) for passive membrane permeability, whereas the nitro analog substantially exceeds this threshold, predicting reduced cell penetration.

Polar surface area Membrane permeability CNS drug design

Hydrogen-Bond Donor/Acceptor Profile: 4-Oxo vs. 4-Amino Functional Group at Position 4

The 4(3H)-one moiety in the target compound presents a hydrogen-bond acceptor (carbonyl oxygen), whereas the 4-amine analog (CAS 61378-89-0) presents a hydrogen-bond donor (NH₂). In the context of furo[2,3-d]pyrimidines acting as purine bioisosteres, this donor/acceptor switch at position 4 is known to alter kinase hinge-region binding [1]. The 4-oxo form mimics the purine C6 carbonyl, while the 4-amino form mimics the purine C6 amino group—a bifurcation that determines selectivity between kinase subfamilies and DHFR/DHODH targets [2].

Hydrogen bonding Target engagement Kinase inhibitor design

2-Furan-2-yl Substituent Electronic Effect: Differentiation from 2-Phenyl and 2-Amino Furopyrimidinones

The furan-2-yl substituent at position 2 introduces an electron-rich heteroaromatic ring with distinct resonance and inductive effects compared to 2-phenyl or 2-amino analogs. Furan is more electron-rich than phenyl (Hammett σₚ = -0.02 for 2-furyl vs. -0.01 for phenyl) and bears an oxygen capable of additional hydrogen-bond acceptor interactions [1]. In furo[2,3-d]pyrimidin-4(3H)-one derivatives synthesized as DHFR and antitumor agents, the 2-substituent electronic character directly correlated with antiproliferative IC₅₀ values spanning two orders of magnitude [2], demonstrating that the furan-2-yl group represents a distinct electronic environment that cannot be assumed interchangeable with other 2-aryl or 2-amino variants.

Electronic effects SAR Heterocyclic medicinal chemistry

Optimal Procurement and Application Scenarios for 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one Based on Differentiated Properties


Kinase Inhibitor Screening Libraries Requiring Purine Bioisosteric Scaffolds with an H-Bond Acceptor at Position 4

The 4(3H)-one moiety provides a carbonyl oxygen that acts as a hydrogen-bond acceptor, mimicking the purine C6 carbonyl. This feature makes the compound suitable for screening against kinase targets that recognize the acceptor pharmacophore, such as EGFR, VEGFR2, and Tie-2, where furo[2,3-d]pyrimidine derivatives have demonstrated sub-micromolar IC₅₀ activity [1]. The furan-2-yl group at position 2 and TPSA of 68.38 Ų further support cell permeability . Users should not substitute the 4-amine analog (CAS 61378-89-0) for this application, as the H-bond donor switch alters kinase recognition.

Aqueous Compatibility and Cell-Based Assay Formats Favoring LogP < 1.5

The target compound's calculated LogP of 1.38 makes it a more suitable candidate for aqueous assay systems compared to the 4-amine analog (LogP 1.83) [1]. This 0.45 log unit difference translates to approximately 2.8-fold higher predicted aqueous solubility, which reduces the risk of compound precipitation in cell culture media and improves dose-response reliability in cell-based proliferation assays. Researchers running high-content screening in low-serum or serum-free conditions should prioritize the title compound over more lipophilic analogs.

Antitumor Lead Optimization Starting from a 2-Heteroaryl-furo[2,3-d]pyrimidin-4-one Chemotype

The furo[2,3-d]pyrimidin-4-one scaffold has established antitumor activity, with 2-amino derivatives achieving IC₅₀ values of 18.4 μmol/L against A549 lung cancer cells [1]. The title compound, bearing a 2-(furan-2-yl) substituent, occupies a distinct electronic region (Hammett σₚ ≈ -0.02) that differentiates it from electron-donating 2-amino analogs (σₚ = -0.66), offering a complementary starting point for SAR exploration. The absence of a nitro group distinguishes it from the 5-nitrofuran analog (CAS 61378-90-3), avoiding the mutagenicity and redox cycling liabilities commonly associated with nitroaromatics .

Antifolate/DHFR Inhibitor Discovery Leveraging the 4-Oxo Pharmacophore

Furo[2,3-d]pyrimidine derivatives have been explored as dihydrofolate reductase (DHFR) inhibitors with relevance to antibacterial, antimalarial, and anticancer indications [1]. The 4-oxo pharmacophore in the title compound is structurally analogous to the C4 carbonyl of the natural substrate folate, while the 5,6-dihydrofuran ring provides conformational constraint absent in simpler pyrimidine analogs. Researchers targeting DHFR or DHODH from Plasmodium falciparum should consider this compound as a scaffold distinct from 2,4-diamino-furo[2,3-d]pyrimidines (classical antifolates), as the single amino-to-oxo substitution has been shown to shift target selectivity profiles in related pyrimidine systems .

Quote Request

Request a Quote for 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.